

# Validated HPLC method for the analysis of Methyl 4-bromo-3-methylbenzoate

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## Compound of Interest

Compound Name: Methyl 4-bromo-3-methylbenzoate

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An In-depth Technical Guide to a Validated HPLC Method for the Analysis of **Methyl 4-bromo-3-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Methyl 4-bromo-3-methylbenzoate**. This document outlines the optimized chromatographic conditions, detailed experimental protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines, and a summary of the validation results. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of **Methyl 4-bromo-3-methylbenzoate** in research and drug development settings.

## Introduction

**Methyl 4-bromo-3-methylbenzoate** is a key aromatic ester intermediate used in the synthesis of various pharmaceutical compounds and complex organic molecules.<sup>[1]</sup> Ensuring the purity and quality of this intermediate is critical for the successful synthesis of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical ingredients and intermediates.<sup>[2][3][4]</sup>

This guide details a validated reverse-phase HPLC (RP-HPLC) method developed for the determination of **Methyl 4-bromo-3-methylbenzoate**. The validation process rigorously adheres to ICH Q2(R1) guidelines, ensuring the method's suitability for its intended purpose.[\[5\]](#)  
[\[6\]](#)

## Chromatographic Conditions

A reverse-phase HPLC method was developed and optimized for the analysis of **Methyl 4-bromo-3-methylbenzoate**. The conditions are summarized in the table below. The use of a C18 column with a mobile phase consisting of acetonitrile and water provides good peak shape and resolution.

Parameter	Condition
Instrument	Agilent 1260 Infinity II or equivalent HPLC system
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (65:35 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 240 nm
Injection Volume	10 µL
Column Temperature	30 °C
Run Time	10 minutes
Diluent	Mobile Phase

## Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[\[2\]](#)[\[3\]](#)[\[5\]](#)

## System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis. The parameters were evaluated by injecting five replicate injections of the standard solution.

Parameter	Acceptance Criteria	Observed Result
Tailing Factor (T)	$\leq 2.0$	1.15
Theoretical Plates (N)	$\geq 2000$	8500
% RSD of Peak Area	$\leq 2.0\%$	0.45%
% RSD of Retention Time	$\leq 1.0\%$	0.12%

## Specificity

Specificity was demonstrated by injecting the diluent (blank), a standard solution of **Methyl 4-bromo-3-methylbenzoate**, and a sample solution spiked with potential related impurities. The chromatograms showed no interference from the diluent or impurities at the retention time of the analyte peak.

## Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of **Methyl 4-bromo-3-methylbenzoate** ranging from 50% to 150% of the nominal concentration (e.g., 50 µg/mL to 150 µg/mL).

Parameter	Result
Linearity Range	50 - 150 µg/mL
Correlation Coefficient ( $r^2$ )	0.9998
Regression Equation	$y = 25431x + 1250$

## Accuracy

Accuracy was determined by the recovery of known amounts of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in

triplicate.

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery	% RSD
80%	80.0	79.6	99.5%	0.5%
100%	100.0	100.3	100.3%	0.4%
120%	120.0	119.5	99.6%	0.6%

## Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Type	Parameter	Result
Repeatability	% RSD (n=6)	0.58%
Intermediate Precision	% RSD (n=6, different day)	0.85%

## LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result (µg/mL)
LOD	0.15
LOQ	0.45

## Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the method parameters. The system suitability parameters remained within the acceptance criteria for all variations.

Parameter Varied	Variation	Impact on Results
Flow Rate	$\pm 0.1$ mL/min	No significant change
Column Temperature	$\pm 2$ °C	No significant change
Mobile Phase Composition	$\pm 2\%$ Acetonitrile	No significant change

## Experimental Protocols

### Preparation of Solutions

- Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 65:35 (v/v) ratio.
- Standard Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of **Methyl 4-bromo-3-methylbenzoate** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Standard Solution (100  $\mu\text{g/mL}$ ): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of the **Methyl 4-bromo-3-methylbenzoate** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent.

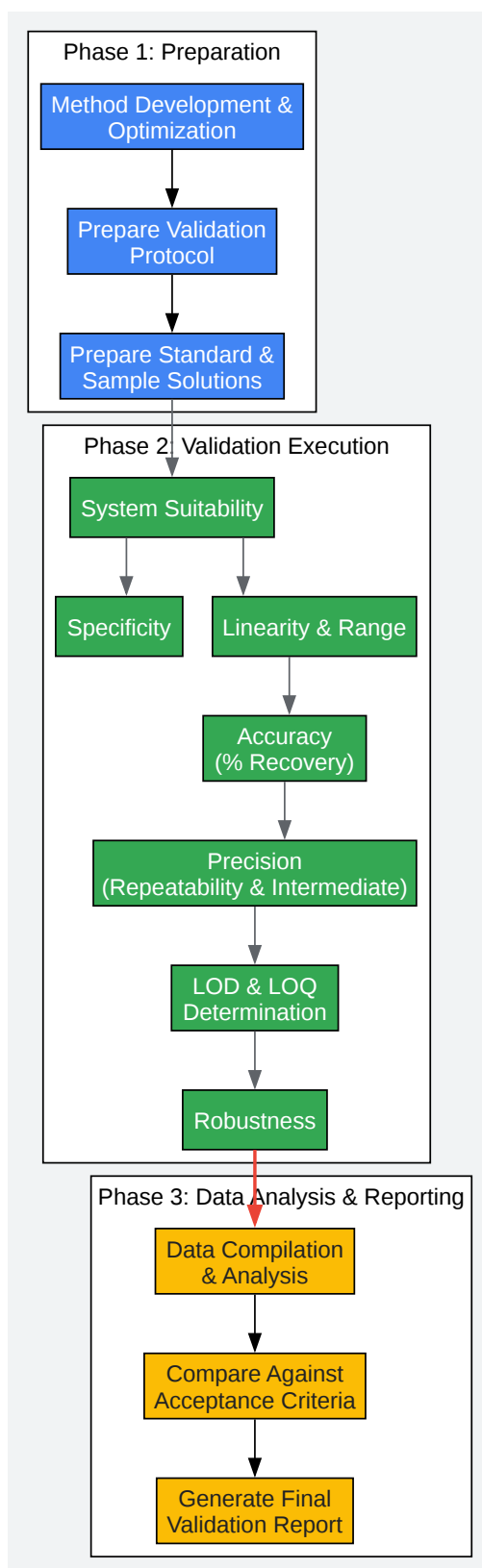
### HPLC Analysis Procedure

- Set up the HPLC system according to the chromatographic conditions in Section 2.
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject 10  $\mu\text{L}$  of the diluent to ensure a clean baseline.
- Inject the standard solution five times to perform system suitability checks.
- Inject the sample solution in duplicate.

- Calculate the amount of **Methyl 4-bromo-3-methylbenzoate** in the sample using the peak areas obtained from the standard and sample chromatograms.

## Workflow and Process Visualization

The following diagram illustrates the overall workflow for the HPLC method validation process.



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Caption: Workflow for HPLC Method Validation of **Methyl 4-bromo-3-methylbenzoate**.

## Conclusion

The reverse-phase HPLC method described in this guide has been successfully validated according to ICH guidelines. The results demonstrate that the method is specific, linear, accurate, precise, and robust for the quantitative analysis of **Methyl 4-bromo-3-methylbenzoate**. This validated method is suitable for routine quality control analysis and can be effectively implemented in analytical laboratories within the pharmaceutical industry.

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